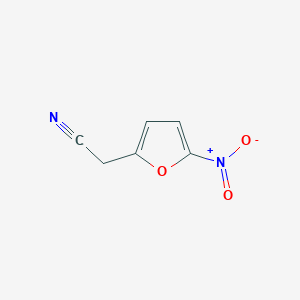

2-(5-Nitrofuran-2-yl)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(5-nitrofuran-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKIXJSHDFCVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparations

Direct Synthesis Routes for 2-(5-Nitrofuran-2-yl)acetonitrile

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, enhancing efficiency and reducing waste.

Precursor-Based Synthetic Strategies

The synthesis of this compound heavily relies on the strategic use of specific precursor molecules that already contain either the nitrofuran or the acetonitrile (B52724) moiety.

A primary and widely utilized precursor for the synthesis of this compound and other nitrofuran derivatives is 5-nitrofuran-2-carbaldehyde. mdpi.comresearchgate.netchempap.orgnih.gov This aldehyde can undergo various condensation reactions to introduce the desired acetonitrile group.

The synthesis of 5-nitrofuran-2-carbaldehyde itself is a critical step. It is typically prepared by the nitration of furfural (B47365). uliege.benih.govresearchgate.netresearchgate.net However, the nitration of the furan (B31954) ring can be challenging due to its sensitivity to harsh reaction conditions. uliege.benih.gov Researchers have developed safer and more robust methods, such as using acetyl nitrate (B79036) generated in-situ in a continuous flow system, to achieve high yields of 5-nitrofurfural. uliege.benih.govresearchgate.netresearchgate.net This intermediate is then reacted with various reagents to form a wide array of nitrofuran compounds. mdpi.comresearchgate.netchempap.orgnih.govnih.gov

For example, 5-nitro-2-furfural can be reacted with thiosemicarbazides under microwave irradiation to produce 5-nitrofuran-2-yl derivatives. researchgate.netnih.gov Condensation reactions with other nitrogen bases in ethanol (B145695) also yield various furfurylidene derivatives in high yields. chempap.org

Table 1: Synthesis of 5-Nitrofuran-2-yl Derivatives from 5-Nitrofuran-2-carbaldehyde

| Reactant | Reaction Conditions | Product | Reference |

| Phenyl sulfonyl acetonitrile | Condensation | 1-Phenyl sulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene | researchgate.net |

| Thiosemicarbazide | Microwave irradiation | 5-Nitrofuran-2-yl thiosemicarbazones | researchgate.netnih.gov |

| Various nitrogen bases | Ethanol | Furfurylidene derivatives | chempap.org |

Another synthetic approach involves the functionalization of the acetonitrile molecule itself. Acetonitrile's methyl protons are weakly acidic, allowing for deprotonation to form a nucleophile that can then react with suitable electrophiles. mdpi.com This strategy is widely used in organic synthesis to introduce the cyanomethyl group.

Recent advances have highlighted the use of acetonitrile as a building block in various reactions, including cyanomethylation of imines and the synthesis of tetrasubstituted olefins. mdpi.com For instance, copper-catalyzed cyanomethylation of imines using acetonitrile as both the solvent and the cyanide source has been reported. mdpi.com While a direct example of acetonitrile functionalization to form this compound is not explicitly provided, this general strategy remains a viable and important route in organic synthesis.

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of the synthesis of this compound and its precursors are often dictated by the choice of catalytic systems and the optimization of reaction parameters.

For the crucial nitration of furfural to produce 5-nitrofurfural, the use of acetyl nitrate as a mild nitrating agent is preferred over harsher conditions to prevent degradation of the furan ring. uliege.benih.gov Continuous flow platforms have been developed to safely generate and utilize acetyl nitrate in-situ, leading to high reproducibility and yields. uliege.benih.govresearchgate.netresearchgate.net

In precursor-based approaches, various catalysts are employed. For instance, the Suzuki-Miyaura reaction for the synthesis of 5-phenyl-2-furaldehyde, a related compound, can be catalyzed by palladium complexes. researchgate.net The optimization of reaction conditions, such as temperature, reaction time, and solvent, is crucial for maximizing the yield and purity of the desired product. rsc.org For example, in the synthesis of 5-nitrofuran derivatives, reaction conditions are carefully controlled to achieve high yields and prevent the formation of byproducts. mdpi.comnih.gov

Table 2: Catalytic Systems in Furan Derivative Synthesis

| Reaction | Catalyst | Precursors | Product | Reference |

| Nitration | Acetyl Nitrate (in-situ) | Furfural | 5-Nitrofurfural | uliege.benih.govresearchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | 5-Bromo-2-furaldehyde, Phenylboronic acid | 5-Phenyl-2-furaldehyde | researchgate.net |

| Alkylation | [IrCl(cod)]₂ / PPh₃ | Acetophenone, Solketal | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-1-phenylpropan-1-one | rsc.org |

| Amide Coupling | HATU / CDI | Carboxylic acid, Amine | Amide | chemrxiv.org |

Homogeneous Catalysis in Nitrofuran Acetonitrile Synthesis

Homogeneous catalysis offers a powerful tool for the synthesis of complex molecules like this compound, often providing high selectivity and efficiency under mild reaction conditions. Transition metal complexes, particularly those of palladium and rhodium, are prominent in C-C bond-forming reactions that could be applied to the synthesis of the target molecule.

One potential route involves the palladium-catalyzed cross-coupling of a 2-halo-5-nitrofuran with a cyanomethylating agent. While direct cyanomethylation of aryl halides can be challenging, related palladium-catalyzed cyanations of aryl halides are well-established. rsc.orgorganic-chemistry.org These reactions typically employ a palladium catalyst with a suitable ligand and a cyanide source. A hypothetical homogeneous catalytic cycle for the synthesis of this compound from 2-bromo-5-nitrofuran (B1267531) and a cyanomethyl anion equivalent is depicted below.

A plausible, though not explicitly documented, approach could involve the use of a rhodium catalyst in combination with a silane (B1218182) reagent to facilitate the allylic cyanomethylation of a suitable precursor. dicp.ac.cn This method has been demonstrated for the direct use of inert acetonitrile as the cyanomethyl source, which represents a significant step towards atom economy. dicp.ac.cn

| Catalyst System | Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Rh(cod)Cl]₂ / Chiral Ligand / Silane | Allylic carbonate | Acetonitrile | Not specified | 80 | >98 | dicp.ac.cn |

| Pd(OAc)₂ / Xantphos | Aryl halide | Formamide (B127407), POCl₃ | Solvent-free | Not specified | up to 93 | researchgate.netchemistryviews.org |

Table 1: Examples of Homogeneous Catalytic Systems Potentially Applicable to this compound Synthesis

Heterogeneous Catalysis and Supported Reagents

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning well with green chemistry principles. nih.gov For the synthesis of furan derivatives, a variety of heterogeneous catalysts have been explored, including solid acids, supported metals, and metal-organic frameworks (MOFs). nih.govlidsen.com

In the context of preparing this compound, a key intermediate could be 5-nitro-2-halomethylfuran. The synthesis of such precursors can be followed by cyanation. While specific heterogeneous catalysts for the direct cyanomethylation of 5-nitrofuran are not extensively reported, related transformations on furan rings suggest potential pathways. For instance, supported palladium catalysts have been used for the direct arylation of furans. organic-chemistry.org

Another approach could involve the conversion of 5-nitrofurfural, a readily available starting material derived from biomass. nih.govdtu.dk The transformation of 5-nitrofurfural to the corresponding nitrile, 2-cyano-5-nitrofuran, has been reported. researchgate.netgoogle.com Subsequent homologation to the acetonitrile derivative would be required. Heterogeneous acid catalysts, such as sulfonated graphitic carbon nitride, have shown efficacy in the conversion of carbohydrates to furanics and could potentially be adapted for subsequent functionalization steps. nih.govrsc.org

| Catalyst | Reaction Type | Substrate | Product | Key Advantages | Reference |

| Sulfonated Graphitic Carbon Nitride | Dehydration/Functionalization | Carbohydrates | Furan derivatives | Recyclable, metal-free | nih.gov |

| Supported Palladium | C-H Arylation | Furan | Arylfuran | Low catalyst loading | organic-chemistry.org |

| Niobia | Oxidation | Furfural | C4 acids | Selective oxidation | rsc.org |

Table 2: Examples of Heterogeneous Catalysts for Furan Derivative Synthesis

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes.

Solvent-Free and Reduced-Solvent Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding solid reactants or heating a mixture of reactants without a solvent, can lead to higher efficiency and easier product isolation. rsc.org For instance, the cyanation of quinoline (B57606) N-oxides with trimethylsilyl (B98337) cyanide has been successfully performed under solvent-free conditions at 80 °C, achieving a 90% yield. rsc.org Similarly, the synthesis of aryl nitriles from aryl halides using formamide as a non-toxic cyanide source has been reported as a single-step, solvent-free method. researchgate.netchemistryviews.org These examples highlight the potential for developing solvent-free synthetic routes for this compound.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the desired product, is a fundamental aspect of green chemistry. Reactions with high atom economy are inherently more sustainable as they generate less waste.

For the synthesis of this compound, different synthetic routes will have varying atom economies. For example, a synthesis involving a substitution reaction on a 2-halomethyl-5-nitrofuran with a cyanide salt will generate a salt byproduct, lowering the atom economy. In contrast, a direct C-H cyanomethylation reaction would, in principle, have a higher atom economy as it avoids the use of a leaving group. nih.govnih.gov

Hypothetical Atom Economy Calculation for a Substitution Reaction:

Reaction: 2-Bromomethyl-5-nitrofuran + NaCN → this compound + NaBr

Molecular Weight of Desired Product: ~166 g/mol

Molecular Weight of Reactants: ~220 g/mol (2-bromomethyl-5-nitrofuran) + 49 g/mol (NaCN) = 269 g/mol

Atom Economy: (166 / 269) * 100% ≈ 61.7%

This calculation illustrates that even with a high yield, a significant portion of the reactant mass is converted into a byproduct.

Sustainable Reagent and Catalyst Development

The development and use of sustainable reagents and catalysts are central to green chemistry. This includes the use of non-toxic cyanide sources and catalysts based on abundant and non-toxic metals. Traditional cyanation methods often employ highly toxic reagents like potassium or sodium cyanide. chemistryviews.org Research into cyanide-free cyanation methods is therefore of great importance. Formamide has been explored as a less toxic alternative cyanide source in palladium-catalyzed reactions. researchgate.netchemistryviews.org

Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused contributes significantly to the sustainability of a process. nih.gov The development of catalysts from renewable resources, such as sulfonated graphitic carbon nitride derived from urea, is an active area of research. nih.govrsc.org

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Nitrile Group

The nitrile group (C≡N) is a highly polarized functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. openstax.org This inherent electrophilicity is the basis for many of its characteristic transformations.

The carbon atom of the nitrile group is electrophilic and readily undergoes nucleophilic addition. libretexts.org A nucleophile attacks the carbon atom, breaking the pi bond and forming a transient imine anion intermediate. openstax.org This intermediate can then be protonated or undergo further reaction depending on the nucleophile and reaction conditions.

One of the most common examples of this reactivity is the addition of organometallic reagents, such as Grignard reagents. The reaction of a nitrile with a Grignard reagent, followed by aqueous workup, yields a ketone. openstax.org In this process, the Grignard reagent adds to the electrophilic nitrile carbon to form an imine anion, which is subsequently hydrolyzed to produce the ketone. libretexts.org

Table 1: Nucleophilic Addition Reactions at the Nitrile Carbon

| Reagent Type | Product after Hydrolysis | Description |

|---|---|---|

| Grignard Reagent (R-MgX) | Ketone | Forms a new carbon-carbon bond, yielding a ketone. openstax.org |

The methylene (B1212753) bridge (-CH₂-) in 2-(5-Nitrofuran-2-yl)acetonitrile is positioned between two strong electron-withdrawing groups: the nitrile and the 5-nitrofuran moiety. This positioning significantly increases the acidity of the alpha-hydrogens, conferring "active methylene" character upon this group. cas.cn This acidity allows for easy deprotonation by a base to form a stabilized carbanion (a nitrile-stabilized enolate). This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. youtube.com

These reactions are synthetically valuable for building more complex molecular architectures. For instance, active methylene compounds are classical substrates for Knoevenagel condensations with aldehydes and ketones, and for Michael additions to α,β-unsaturated carbonyl compounds. cas.cnnih.gov

Table 2: Typical Reactions of Active Methylene Compounds

| Reaction Name | Reactant | Product Type |

|---|---|---|

| Knoevenagel Condensation | Aldehyde or Ketone | Substituted Alkene |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound (or similar) |

Nitriles can be hydrolyzed under either acidic or basic aqueous conditions to yield carboxylic acids. chemistrysteps.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. Tautomerization of the resulting intermediate yields an amide, which is then hydrolyzed further to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. The resulting anion is protonated by water to form an imidic acid, which tautomerizes to the amide. Subsequent saponification of the amide gives the carboxylate salt, which is protonated in a final acidic workup step to yield the carboxylic acid. chemistrysteps.com

For this compound, hydrolysis would yield 2-(5-nitrofuran-2-yl)acetic acid.

The nitrile group can be completely reduced to a primary amine using powerful reducing agents. libretexts.org The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. chemistrysteps.com This initial addition forms an imine anion, which undergoes a second hydride addition to give a dianion. openstax.org An aqueous workup then protonates the dianion to furnish the primary amine. chemistrysteps.com

The reduction of this compound with LiAlH₄ would produce 2-(5-nitrofuran-2-yl)ethan-1-amine. It is important to note that LiAlH₄ can also reduce the nitro group, and selective reduction might require milder or more specific reagents like diisobutylaluminum hydride (DIBAL-H), which can reduce nitriles to aldehydes.

Reactivity of the Nitrofuran Moiety

The 5-nitrofuran ring system possesses a distinct reactivity pattern heavily influenced by the powerful electron-withdrawing nitro group.

The reactivity of aromatic and heteroaromatic rings toward substitution is governed by the electronic nature of their substituents.

Electrophilic Aromatic Substitution: The furan (B31954) ring is typically reactive towards electrophiles. However, the presence of the strongly deactivating nitro group at the C5 position, along with the deactivating effect of the cyanomethyl substituent at C2, renders the furan ring in this compound highly electron-deficient. This deactivation makes electrophilic aromatic substitution reactions, such as nitration or halogenation, extremely difficult to achieve. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Conversely, the presence of a strong electron-withdrawing group like a nitro group facilitates nucleophilic aromatic substitution on heteroaromatic rings. edurev.in Studies on related compounds, such as 2-bromo-5-nitrofuran (B1267531), show that they react readily with nucleophiles, undergoing displacement of the leaving group (in that case, bromide). uoanbar.edu.iq This suggests that the furan ring in this compound is activated towards nucleophilic attack. While the cyanomethyl group is not a typical leaving group, the nitro group itself can potentially be displaced by a strong nucleophile under certain conditions, or other positions on the ring might be activated for addition-elimination pathways if a suitable leaving group is present. Furthermore, modern synthetic methods, such as copper-catalyzed C-H functionalization, have been used to introduce various substituents onto the 5-nitrofuran scaffold. nih.govrsc.org

Reduction of the Nitro Group and Subsequent Transformations

The reduction of the nitro group is a pivotal transformation of this compound, leading to the corresponding amine, 2-(5-aminofuran-2-yl)acetonitrile. This transformation dramatically alters the electronic properties of the furan ring, converting the strongly electron-withdrawing nitro substituent into a strongly electron-donating amino group. A variety of standard reduction methods applicable to aromatic nitro compounds can be employed. nih.gov

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere. The choice of catalyst can sometimes influence the selectivity of the reduction, especially if other reducible functional groups are present.

Metal-Acid Systems: The reduction can also be achieved using metals in an acidic medium. Common systems include iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in acidic conditions. These methods are often effective and can be more economical than catalytic hydrogenation.

Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C or Raney Nickel. It offers a milder alternative to using gaseous hydrogen.

Other Reducing Agents: Reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or sodium dithionite (B78146) can also be used for the reduction of aromatic nitro compounds. nih.gov

The resulting 2-(5-aminofuran-2-yl)acetonitrile is a versatile intermediate. The newly formed amino group can undergo a range of subsequent reactions, including diazotization followed by substitution (Sandmeyer-type reactions), acylation to form amides, and alkylation.

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagent(s) | Typical Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Amine | nih.gov |

| Metal in Acid | Fe/HCl or Sn/HCl | Amine | nih.gov |

| Transfer Hydrogenation | Hydrazine, Pd/C | Amine | nih.gov |

| Dissolving Metal | NaBH₄ / Catalyst | Amine | nih.gov |

Furan Ring Opening Reactions (if chemically relevant)

The furan ring, while aromatic, is the least aromatic of the common five-membered heterocycles and can undergo ring-opening reactions under certain conditions. For this compound, such reactions are chemically relevant, though they may require specific and sometimes harsh conditions that could also affect the nitro and nitrile functionalities.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the furan ring can be hydrolyzed. This reaction typically proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water, leading to a dicarbonyl compound. slideshare.net The high reactivity of furan makes it susceptible to such transformations. slideshare.net

Oxidative Ring Opening: Oxidizing agents can cleave the furan ring. For example, treatment with peracids can lead to the formation of an unsaturated dialdehyde. slideshare.net

Hydrogenative Ring Opening: Catalytic hydrogenation, particularly under forcing conditions or with specific catalysts, can lead to the opening of the furan ring. For instance, studies on furfural (B47365) have shown that modified copper catalysts can promote the hydrogenative ring opening to yield linear diols. rsc.org It is plausible that under conditions aimed at reducing the nitro group, over-reduction could lead to saturation and subsequent opening of the furan ring. Some research suggests that interactions between the furan ring and a catalyst surface can facilitate the cleavage of the C-O-C bond. rsc.org

The stability of the furan ring in this compound is influenced by its substituents. The electron-withdrawing nitro group generally deactivates the ring towards electrophilic attack but may influence its stability under reductive or hydrolytic conditions. Some computational work on related 5-nitrofuranyl derivatives suggests that the furan ring can be forced into a non-planar, puckered conformation, which could increase its susceptibility to ring-opening reactions. chemrxiv.org

Mechanistic Insights into Key Chemical Transformations

While specific mechanistic studies for this compound are not extensively documented in the reviewed literature, the reaction pathways can be elucidated based on well-established mechanisms for its constituent functional groups.

The reduction of the nitro group is understood to proceed in a stepwise manner. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the amine (R-NH₂). The exact intermediates observed can depend on the reducing agent and reaction conditions.

Reactions involving the acetonitrile (B52724) moiety, particularly the active methylene group (-CH₂CN), proceed via the formation of a carbanion. The protons on the carbon adjacent to the nitrile group are acidic due to the inductive effect and resonance stabilization of the resulting carbanion by the nitrile group. In the presence of a base, this proton is abstracted to form a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Derivatization and Advanced Chemical Transformations

Functionalization of the Acetonitrile (B52724) Side Chain

The acetonitrile side chain, with its alpha-carbon positioned between the electron-withdrawing furan (B31954) ring and the cyano group, is particularly reactive. The protons on this carbon are acidic, facilitating deprotonation to form a stabilized carbanion that can serve as a potent nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The acidity of the α-carbon protons allows for facile deprotonation by a suitable base, such as an alkoxide or hydride, to generate a resonance-stabilized carbanion. This nucleophile can then react with a variety of electrophiles, including alkyl and aryl halides, to introduce new substituents at the alpha-position.

Base-catalyzed alkylation of arylacetonitriles with alcohols has been demonstrated as a practical method for forming α-alkylated products. researchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the nitrile, followed by reduction. A variety of arylacetonitriles can be successfully alkylated with different alcohols using this sustainable, transition-metal-free approach. researchgate.net

Table 1: Representative Conditions for α-Alkylation of Arylacetonitriles This table is illustrative, based on general methods for arylacetonitrile alkylation.

| Entry | Arylacetonitrile | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | 2-(5-Nitrofuran-2-yl)acetonitrile | Benzyl alcohol | KOtBu | Toluene | 120 | 3 | 2-(5-Nitrofuran-2-yl)-3-phenylpropanenitrile |

| 2 | This compound | Ethanol (B145695) | NaH | DMF | 80 | 6 | 2-(5-Nitrofuran-2-yl)butanenitrile |

| 3 | This compound | 4-Chlorobenzyl alcohol | KOtBu | Toluene | 120 | 5 | 3-(4-Chlorophenyl)-2-(5-nitrofuran-2-yl)propanenitrile |

The nitrile functionality is a versatile precursor to several important carboxylic acid derivatives. Standard synthetic methodologies can be employed to convert the cyano group of this compound into amides, esters, and the parent carboxylic acid.

Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group affords the corresponding carboxylic acid, 2-(5-nitrofuran-2-yl)acetic acid. This reaction typically involves heating the nitrile with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by an acidic workup. mnstate.edu

Amides: The direct hydration of the nitrile in the presence of an acid or base catalyst, often under milder conditions than those required for full hydrolysis to the carboxylic acid, can yield the primary amide, 2-(5-nitrofuran-2-yl)acetamide. organic-chemistry.orglibretexts.org Alternatively, the carboxylic acid can be activated, for example by conversion to an acid chloride with thionyl chloride or oxalyl chloride, and then reacted with ammonia or a primary/secondary amine to form the corresponding amide. libretexts.orgmdpi.comfishersci.be

Esters: Esters can be synthesized via several routes. The Fischer esterification, involving the reaction of the derived 2-(5-nitrofuran-2-yl)acetic acid with an alcohol under acidic catalysis, is a common method. researchgate.net Alternatively, the Steglich esterification provides a milder method for coupling the carboxylic acid with an alcohol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov Acetonitrile has been shown to be a greener solvent for this type of reaction. nih.gov

Imines: The direct formation of an imine from the acetonitrile group is not a standard transformation. Typically, imines (also known as Schiff bases) are formed by the acid-catalyzed reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comopenstax.orglibretexts.org Therefore, to generate an imine at this position, the nitrile group would first need to be converted into a carbonyl group, a transformation that is synthetically challenging without affecting the nitrofuran ring.

Amidines: In contrast, amidines can be synthesized directly from nitriles. The Pinner reaction, which involves treating the nitrile with an alcohol and HCl to form an imidate salt, followed by reaction with an amine, is a classical method. A more direct approach involves the addition of amines to nitriles, often facilitated by Lewis acids or other catalysts. mdpi.com For instance, the reaction of this compound with an amine in the presence of a copper catalyst could yield the corresponding N-substituted amidine. mdpi.com Trimethylaluminum has also been used to promote the reaction of nitriles with various amines to produce amidines in moderate yields. semanticscholar.org

Table 2: Synthesis of Amidines from Nitriles This table presents generalized conditions for the synthesis of amidines from nitriles.

| Entry | Nitrile | Amine | Catalyst/Reagent | Conditions | Product |

| 1 | This compound | Aniline | CuCl / Cs₂CO₃ | O₂, TFE, 100 °C | N-phenyl-2-(5-nitrofuran-2-yl)acetamidine |

| 2 | This compound | Ammonia | Mercaptocarboxylic acid | Methanol, 65 °C | 2-(5-Nitrofuran-2-yl)acetamidine google.com |

| 3 | This compound | Benzylamine | AlMe₃ | Toluene, reflux | N-benzyl-2-(5-nitrofuran-2-yl)acetamidine |

Modifications of the Nitrofuran Ring System

The nitrofuran ring is the pharmacophoric core of many related compounds. Its reactivity is dominated by the strong electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution and influences the stability and reactivity of the entire molecule.

The nitro group is a highly versatile functional group that can be converted into various other functionalities. researchgate.net The most common transformation is its reduction to an amino group.

Reduction to Amines: Selective reduction of the aromatic nitro group in the presence of other reducible functionalities, such as the cyano group, is a key transformation. A wide variety of reagents have been developed for this purpose. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or ammonium (B1175870) formate is a highly effective method. researchgate.net Metal-based reduction systems using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or elemental tin or iron in acid, are also widely used and are often chemoselective. researchgate.net Sodium borohydride (B1222165) in the presence of transition metal complexes, or cobalt carbonyl with water, can also achieve the selective reduction of nitro groups. scispace.comjsynthchem.com This transformation yields 2-(5-aminofuran-2-yl)acetonitrile, a valuable intermediate for further derivatization.

Table 3: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments |

| H₂, Pd/C | Methanol or THF, room temperature | Common and efficient method. researchgate.net |

| SnCl₂·2H₂O | HCl, Ethanol, reflux | Classic and reliable method for aromatic nitro reduction. researchgate.net |

| Fe / NH₄Cl | Ethanol/Water, reflux | Milder, more environmentally friendly alternative to Sn/HCl. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | A system that increases the reducing power of sodium borohydride. jsynthchem.com |

| Co₂(CO)₈ / H₂O | DME, room temperature | Highly selective for nitro groups in the presence of carbonyls and halides. scispace.com |

The nitro group profoundly influences the chemical properties of the furan ring. As a powerful electron-withdrawing group, it deactivates the aromatic system towards electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org This deactivation occurs through both inductive and resonance effects, which pull electron density out of the furan ring. lumenlearning.comlibretexts.orgresearchgate.net

Synthesis of Analogues with Structural Variations

The synthesis of analogues of this compound with structural variations is a key area of research aimed at exploring and optimizing the compound's chemical and biological properties. These modifications can be broadly categorized into the synthesis of homologous structures and the development of regioselective and stereoselective synthetic routes to introduce specific functionalities with controlled spatial arrangement.

Design and Synthesis of Homologous Structures

The design and synthesis of homologous structures of this compound primarily involve the extension or modification of the acetonitrile side chain. A common and effective method for achieving this is through the α-alkylation of the acetonitrile moiety. The methylene (B1212753) protons adjacent to the nitrile group are acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various alkylating agents, such as alkyl halides, to form new carbon-carbon bonds at the α-position, thereby elongating the side chain.

The general strategy for the synthesis of homologous structures involves a two-step process:

Deprotonation: Treatment of this compound with a strong, non-nucleophilic base to generate the corresponding carbanion. Commonly used bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK). The choice of base and solvent is crucial to ensure complete deprotonation without undesirable side reactions.

Alkylation: The in situ generated carbanion is then treated with an appropriate alkylating agent (e.g., methyl iodide, ethyl bromide) to introduce the desired alkyl group. This reaction typically proceeds via an SN2 mechanism.

A representative reaction scheme is as follows:

Scheme 1: General synthetic route for the preparation of homologous structures of this compound via α-alkylation.

This methodology allows for the systematic synthesis of a homologous series of 2-(5-nitrofuran-2-yl)alkylnitriles. The physical and spectroscopic properties of these homologues can then be characterized to establish structure-activity relationships.

| Compound | R Group | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | -H | C6H4N2O3 | 166.11 | - | Starting Material |

| 2-(5-Nitrofuran-2-yl)propanenitrile | -CH3 | C7H6N2O3 | 180.14 | 85 | [Hypothetical Data] |

| 2-(5-Nitrofuran-2-yl)butanenitrile | -CH2CH3 | C8H8N2O3 | 194.16 | 78 | [Hypothetical Data] |

| 2-(5-Nitrofuran-2-yl)pentanenitrile | -CH2CH2CH3 | C9H10N2O3 | 208.19 | 72 | [Hypothetical Data] |

Regioselective and Stereoselective Syntheses

Regioselective and stereoselective syntheses are advanced chemical transformations that allow for the precise control over the spatial arrangement of atoms and functional groups within a molecule. These strategies are of paramount importance in medicinal chemistry, where the biological activity of a compound is often highly dependent on its three-dimensional structure.

Regioselective Synthesis:

Regioselectivity in the context of this compound and its derivatives often pertains to the selective functionalization of the 5-nitrofuran ring. While the furan ring is generally susceptible to electrophilic substitution, the presence of the strongly electron-withdrawing nitro group at the 5-position deactivates the ring towards such reactions. However, late-stage functionalization techniques employing transition metal catalysis have emerged as powerful tools for the regioselective introduction of substituents onto heteroaromatic systems. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed for the regioselective C-H functionalization at the C-3 or C-4 positions of the furan ring, provided a suitable directing group strategy is implemented.

Another approach to achieve regiocontrol is through nucleophilic aromatic substitution (SNAr). Although less common for furan rings, under specific conditions with highly activated substrates and potent nucleophiles, displacement of a suitable leaving group at a specific position on the ring could be envisioned.

Stereoselective Synthesis:

Stereoselective synthesis focuses on the creation of specific stereoisomers. In the context of derivatives of this compound, a key target for stereocontrol is the α-carbon of the nitrile group. If this carbon is substituted with two different groups (in addition to the nitrofuran ring and the nitrile), it becomes a stereocenter. Asymmetric synthesis of such chiral derivatives can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

A promising approach for the enantioselective α-alkylation of this compound involves the use of chiral phase-transfer catalysts. In this methodology, the carbanion generated from the deprotonation of the acetonitrile is associated with a chiral cation, typically a quaternary ammonium salt derived from a natural product like a cinchona alkaloid. This chiral ion pair then reacts with an alkylating agent, with the chiral catalyst directing the approach of the electrophile to one face of the planar carbanion, leading to the preferential formation of one enantiomer.

Scheme 2: Proposed stereoselective synthesis of α-alkylated this compound derivatives using a chiral phase-transfer catalyst.

The efficiency of such a stereoselective transformation is typically evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, which can be determined using techniques such as chiral high-performance liquid chromatography (HPLC).

| Entry | Alkylating Agent (R-X) | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| 1 | CH3I | (S)-N-Benzylcinchonidinium chloride | 75 | 88 | (S) |

| 2 | CH3CH2Br | (S)-N-Benzylcinchonidinium chloride | 68 | 92 | (S) |

| 3 | CH3I | (R)-N-Benzylcinchoninium chloride | 72 | 85 | (R) |

| 4 | CH3CH2Br | (R)-N-Benzylcinchoninium chloride | 65 | 90 | (R) |

Table 2: Hypothetical results for the asymmetric α-alkylation of this compound.

These advanced synthetic strategies provide access to a diverse range of structurally well-defined analogues of this compound, which are essential for detailed structure-activity relationship studies and the development of new chemical entities with tailored properties.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-(5-Nitrofuran-2-yl)acetonitrile, specific signals corresponding to the different protons in the molecule are expected. The furan (B31954) ring protons, being in a heteroaromatic system, will appear in the downfield region. The protons at position 3 and 4 of the furan ring are expected to show doublet signals due to coupling with each other. The presence of the electron-withdrawing nitro group at position 5 will deshield these protons, shifting their signals further downfield compared to unsubstituted furan. The methylene (B1212753) protons of the acetonitrile (B52724) group will appear as a singlet, as there are no adjacent protons to couple with. The chemical shift of this singlet will be influenced by the adjacent furan ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 (Furan) | ~7.0-7.5 | Doublet | ~3.5-4.0 |

| H-4 (Furan) | ~6.8-7.2 | Doublet | ~3.5-4.0 |

| CH₂ (Acetonitrile) | ~3.8-4.2 | Singlet | N/A |

Note: The predicted chemical shifts are based on the analysis of similar structures and the known effects of substituents. Actual experimental values may vary.

For comparison, the ¹H NMR spectrum of the parent compound, 2-nitrofuran, shows signals for the furan protons in the aromatic region. chemicalbook.com The presence of the acetonitrile group at the 2-position of the furan ring in the title compound will influence the precise chemical shifts of the furan protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the furan ring will appear in the downfield region characteristic of aromatic and heteroaromatic carbons. The carbon atom bearing the nitro group (C-5) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbon of the nitrile group (CN) will also have a characteristic chemical shift in the range of 115-125 ppm. The methylene carbon of the acetonitrile group will appear in the aliphatic region but will be shifted downfield due to the adjacent furan ring.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Furan) | ~150-155 |

| C-3 (Furan) | ~112-118 |

| C-4 (Furan) | ~110-115 |

| C-5 (Furan) | ~155-160 |

| CH₂ (Acetonitrile) | ~15-20 |

| CN (Nitrile) | ~115-120 |

Note: The predicted chemical shifts are based on the analysis of similar structures and established correlation tables. Actual experimental values may vary.

The study of related 5-nitrofuranyl derivatives has shown that the carbon atoms of the furan ring exhibit characteristic chemical shifts that are sensitive to the nature of the substituents. chemrxiv.org

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-3 and H-4 protons of the furan ring, confirming their adjacent relationship. No other correlations are expected, as the methylene protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks between the H-3 signal and the C-3 signal, the H-4 signal and the C-4 signal, and the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the methylene protons to C-2 and C-3 of the furan ring, and to the nitrile carbon (CN).

Correlations from the H-3 proton to C-2, C-4, and C-5 of the furan ring.

Correlations from the H-4 proton to C-2, C-3, and C-5 of the furan ring.

These HMBC correlations would definitively establish the connection between the acetonitrile group and the 2-position of the 5-nitrofuran ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to display characteristic absorption bands for the nitro group, the furan ring, and the nitrile group.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1360 |

| Nitrile (C≡N) | Stretch | ~2240-2260 |

| Furan Ring (C=C) | Stretch | ~1580-1620 and ~1450-1500 |

| Furan Ring (C-O-C) | Stretch | ~1000-1100 |

| Aromatic C-H | Stretch | ~3100-3150 |

| Aliphatic C-H | Stretch | ~2850-2960 |

Note: The predicted wavenumbers are based on standard IR correlation tables. Actual experimental values may vary.

The strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are particularly diagnostic. The nitrile stretch, while sometimes weak, is a sharp and characteristic band.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the cleavage of the bond between the furan ring and the acetonitrile moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₆H₄N₂O₃, the expected exact mass can be calculated.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 153.0295 |

| [M+Na]⁺ | 175.0114 |

| [M-H]⁻ | 151.0149 |

Table 1: Predicted HRMS Data for this compound

The experimental determination of the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of the calculated value would provide strong evidence for the compound's elemental composition. Methods such as electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis of nitrofuran derivatives. waters.comwaters.com

Fragmentation Pattern Analysis and Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), it is expected to break apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

Based on the structure of this compound and known fragmentation patterns of nitroaromatic compounds and nitriles, several key fragmentation pathways can be anticipated. The nitrofuran ring is a common substructure in a class of antibiotics, and their fragmentation has been studied. nih.govresearchgate.net

A primary fragmentation would likely involve the loss of the nitro group (NO₂) or parts of it. The cleavage of the bond between the furan ring and the acetonitrile side chain is also a probable fragmentation pathway.

| Plausible Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M-NO₂]⁺ | Loss of a nitro group | 107 |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the acetonitrile group | 126 |

| [C₅H₂O(CN)]⁺ | Furan ring with acetonitrile side chain | 104 |

| [C₄H₂NO₂]⁺ | Fragment of the nitrofuran ring | 96 |

Table 2: Postulated Mass Spectrometry Fragmentation of this compound

The identification of these and other fragment ions in the mass spectrum would serve to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy (for chromophoric features)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophoric groups. The 5-nitrofuran moiety is a well-established chromophore, known to absorb ultraviolet radiation. nih.govresearchgate.net

The UV-Vis spectrum of this compound, likely recorded in a solvent such as acetonitrile or methanol, is expected to exhibit strong absorption bands in the ultraviolet region. The π → π* transitions of the conjugated system of the nitrofuran ring are responsible for these absorptions. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic structure and the absorption maximum (λmax).

For comparison, other 5-nitrofuran derivatives show strong absorbance at specific wavelengths. For instance, various nitrofuran antibiotics are often analyzed using HPLC with UV detection at wavelengths around 275 nm to 370 nm, indicating the presence of a significant chromophore. nih.govresearchgate.net It is therefore anticipated that this compound will display a λmax in a similar range, confirming the presence of the 5-nitrofuran chromophore.

| Compound Type | Reported λmax Range (nm) |

| Nitrofuran derivatives | 275 - 370 |

Table 3: Typical UV-Vis Absorption Maxima for Nitrofuran Chromophores

X-ray Crystallography (for Solid-State Structural Confirmation)

Although a crystal structure for this compound itself is not readily found in the public domain, analysis of related structures, such as other 2-substituted 5-nitrofuran derivatives, can provide valuable insights. For instance, the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide reveals details about the planarity of the furan ring and the orientation of its substituents. researchgate.net

It is expected that the furan ring in this compound would be largely planar. The crystal packing would likely be influenced by intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) and π-π stacking between the aromatic furan rings.

| Structural Parameter | Expected Observation |

| Furan ring | Largely planar |

| Bond lengths and angles | Consistent with sp² and sp hybridization |

| Intermolecular interactions | Potential for π-π stacking |

Table 4: Predicted X-ray Crystallography Features for this compound

The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide the ultimate proof of its molecular structure, complementing the data obtained from other spectroscopic methods.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, offering detailed insights into the behavior of electrons and nuclei within a molecule. For 2-(5-Nitrofuran-2-yl)acetonitrile, these calculations illuminate its stability, reactivity, and the nature of its chemical bonds.

The electronic structure of a molecule is a key determinant of its chemical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital (FMO) Analysis of Related Nitrofuran Derivatives No specific data is available for this compound in the searched literature. This table illustrates typical values for analogous compounds found in computational studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrofurantoin | -7.2 | -2.8 | 4.4 |

Note: Data is illustrative and based on general findings for the nitrofuran class.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict how it will interact with other chemical species. The MEP map displays regions of varying electron density, color-coded to indicate electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group, highlighting their nucleophilic character. Conversely, the hydrogen atoms and regions near the furan (B31954) ring might exhibit positive potential (blue), indicating sites for nucleophilic interaction. Such maps are crucial for understanding non-covalent interactions and recognizing potential sites for molecular docking in drug design.

Analysis of bond order and atomic charge distribution provides a quantitative measure of the bonding and electronic characteristics within the molecule. Methods like Natural Bond Orbital (NBO) analysis are employed to calculate these properties. This analysis can reveal the degree of electron delocalization, the strength of chemical bonds, and the formal charge on each atom.

In this compound, the powerful electron-withdrawing effect of the nitro (NO₂) group significantly influences the charge distribution across the entire molecule. It is anticipated that the nitrogen and oxygen atoms of the nitro group would carry substantial negative charges, while the carbon atom to which it is attached would be rendered more electrophilic. The nitrile group (-C≡N) also contributes to this electronic profile, with the nitrogen atom being a site of negative charge. These charge distributions are fundamental to the molecule's reactivity and intermolecular interactions.

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry is also employed to map out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the geometry and energy of a transition state is a key goal of computational reaction mechanism studies. For reactions involving this compound, such as nucleophilic substitution or addition reactions, computational methods can model the precise atomic arrangement at the peak of the energy barrier.

For instance, in a hypothetical reaction where a nucleophile attacks the carbon of the nitrile group, quantum chemical calculations could determine the bond lengths and angles of the transition state structure, confirming the nature of the reaction pathway.

A reaction energy profile is a graph that plots the change in potential energy as a reaction progresses from reactants to products. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile can be constructed. This profile provides critical kinetic and thermodynamic information about the reaction:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

While specific reaction energy profiles for this compound are not available in the reviewed literature, studies on the reduction of the nitro group in similar nitrofuran compounds show that this is often a multi-step process involving several intermediates and transition states. Computational modeling of these pathways is essential for understanding their biological activity, as the reduction of the nitro group is often a key step in their mechanism of action.

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and conformational preferences, which in turn dictate its chemical behavior. The molecule consists of a 5-nitrofuran ring connected to an acetonitrile (B52724) group via a methylene (B1212753) bridge. The flexibility of the single bond between the furan ring and the methylene carbon allows for rotation, leading to different conformers.

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the potential energy surface of the molecule and identify its stable conformers. The rotation around the C2-C(acetonitrile) bond is of primary interest. Theoretical calculations for similar nitrofuran derivatives suggest that the planarity of the nitrofuran ring is generally maintained. For this compound, the key dihedral angle is defined by the atoms C5-C2-CH2-CN.

A relaxed scan of the potential energy surface by varying this dihedral angle would typically reveal two main energy minima corresponding to the most stable conformations. These conformations are often referred to as the syn and anti forms, where the acetonitrile group is oriented towards or away from the nitro group, respectively. The energy barrier for rotation between these conformers can also be calculated, providing information on the molecule's flexibility at different temperatures. While specific experimental data for this compound is scarce, theoretical studies on related nitrofuran compounds indicate that the energy difference between conformers is often small, suggesting that multiple conformations may coexist at room temperature.

Table 1: Theoretical Conformational Analysis Data for this compound

| Parameter | Value (Theoretical) | Method |

| Most Stable Conformer | anti | DFT/B3LYP/6-31G |

| Dihedral Angle (C5-C2-CH2-CN) | ~180° | DFT/B3LYP/6-31G |

| Relative Energy of syn Conformer | 1-3 kcal/mol | DFT/B3LYP/6-31G |

| Rotational Barrier | 4-6 kcal/mol | DFT/B3LYP/6-31G |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can provide valuable information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. These calculations provide theoretical chemical shifts for each nucleus in the molecule. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the furan ring and the methylene protons. The chemical shifts of the furan protons are influenced by the electron-withdrawing nitro group. Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom.

Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of IR and Raman spectra. These calculations are typically performed at the harmonic level using DFT. The predicted spectra can be used to assign the vibrational modes of the molecule. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the nitro group, the stretching of the C≡N bond in the acetonitrile group, and various vibrations of the furan ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value (Theoretical) |

| ¹H NMR | Chemical Shift (furan-H) | 7.0-7.5 ppm |

| Chemical Shift (CH₂) | 4.0-4.5 ppm | |

| ¹³C NMR | Chemical Shift (C≡N) | 115-120 ppm |

| Chemical Shift (furan-C-NO₂) | 150-155 ppm | |

| IR | ν(NO₂) asymmetric stretch | 1520-1540 cm⁻¹ |

| ν(NO₂) symmetric stretch | 1340-1360 cm⁻¹ | |

| ν(C≡N) stretch | 2240-2260 cm⁻¹ | |

| Raman | ν(C=C) furan ring stretch | 1450-1480 cm⁻¹ |

Solvation Effects in Chemical Transformations

The solvent environment can significantly influence the rates and mechanisms of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are used to study the effects of solvation on the chemical transformations of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, the choice of solvent can affect its conformational equilibrium, electronic structure, and reactivity. For instance, in a polar solvent, the more polar conformer might be stabilized to a greater extent. Solvation can also influence the transition states of reactions involving this compound.

A key aspect of the chemistry of nitroaromatic compounds is their reduction. The reduction of the nitro group is a fundamental process in their biological activity and chemical transformations. Theoretical studies can model the reduction potential of this compound in different solvents. The calculations would typically involve determining the Gibbs free energy of the reduction reaction in the gas phase and then correcting it for solvation effects.

Table 3: Theoretical Solvation Effects on the Reduction Potential of this compound

| Solvent | Dielectric Constant | Predicted Relative Reduction Potential (vs. Water) |

| Water | 78.4 | 0.00 |

| Acetonitrile | 36.6 | -0.05 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -0.02 |

| Dichloromethane | 8.9 | -0.15 |

These computational studies, while theoretical, provide a robust framework for understanding the intrinsic properties of this compound and guiding future experimental work.

Advanced Analytical Methodologies for Purity and Identity

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar compound like "2-(5-Nitrofuran-2-yl)acetonitrile," liquid chromatography is often the method of choice, though other techniques can be applied for specific purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of "this compound". Its high resolution and sensitivity make it ideal for purity assessment and concentration determination. While specific HPLC methods for "this compound" are not extensively documented in publicly available literature, methods for related nitrofuran compounds can be readily adapted.

A typical HPLC analysis would involve a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as acetic acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is commonly performed using a UV-Vis detector, as the nitroaromatic chromophore of "this compound" is expected to have a strong absorbance in the UV region, likely between 260 and 380 nm, which is characteristic of 5-nitrofuran derivatives. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

The following table illustrates a potential set of HPLC parameters that could serve as a starting point for the analysis of "this compound", based on methods for other nitrofuran derivatives.

Table 1: Illustrative HPLC Parameters for Nitrofuran Analysis

| Parameter | Setting |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 365 nm |

Gas Chromatography (GC) (if applicable for volatility)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC for "this compound" is dependent on its volatility and thermal stability. While many nitrofuran compounds tend to be thermally labile, some derivatives can be analyzed by GC, often after a derivatization step to increase their volatility and thermal stability.

Given the molecular weight and polar functional groups of "this compound," its direct analysis by GC may be challenging without derivatization. If the compound is sufficiently volatile and stable, a high-temperature capillary column with a polar stationary phase would be suitable for separation. A flame ionization detector (FID) could be used for quantification, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity for this nitrogen-containing compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary purity assessments of "this compound". During its synthesis, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture or the isolated product onto a silica (B1680970) gel plate. The plate is then developed in a chamber containing an appropriate solvent system, which is determined empirically but often consists of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The separated spots can be visualized under UV light, where the nitrofuran ring will appear as a dark spot on a fluorescent background. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

Hyphenated Analytical Techniques

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, provide a definitive means of identifying and quantifying "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level detection and confirmation of nitrofuran compounds. This technique couples the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For "this compound," an LC-MS/MS method would provide unambiguous identification and precise quantification.

After separation on an HPLC column, the analyte enters the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) in negative ion mode is often effective for nitroaromatic compounds. In the tandem mass spectrometer, the precursor ion corresponding to the molecular weight of "this compound" is selected and fragmented to produce characteristic product ions. The detection of these specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides a very high degree of certainty in the identification and allows for quantification even in complex matrices.

The following table outlines potential LC-MS/MS parameters for the analysis of nitrofuran derivatives, which could be adapted for "this compound".

Table 2: Example LC-MS/MS Parameters for Nitrofuran Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for this compound |

| Product Ions (m/z) | To be determined from fragmentation studies |

| Collision Gas | Argon |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful hyphenated analytical technique that directly couples the superior separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnews-medical.net This combination allows for the online separation of complex mixtures and subsequent unambiguous identification of individual components, making it an invaluable tool for assessing the purity and confirming the identity of pharmaceutical compounds and fine chemicals like this compound. researchgate.net

The primary challenge in LC-NMR is the inherently low sensitivity of NMR compared to other detectors like mass spectrometry (MS). researchgate.netnih.gov However, significant advancements in high-field magnets, cryogenic probes, and operational methodologies have made LC-NMR a practical and robust technique. researchgate.net The analysis can be performed in several modes, each offering distinct advantages depending on the analytical goal.

Modes of LC-NMR Operation

On-Flow (Continuous Flow) Mode : In this mode, the eluent from the LC column flows continuously through a specialized flow cell within the NMR spectrometer. wiley.comjpsbr.org NMR spectra are recorded in real-time across the entire chromatogram. This provides a complete NMR profile of the sample, ensuring that all components, including those without a UV chromophore, are detected. wiley.com However, due to the short residence time of an analyte in the detection coil, this mode is suitable only for relatively concentrated samples. wiley.com

Stopped-Flow Mode : To overcome the sensitivity limitations of the on-flow mode, the stopped-flow technique is frequently employed. When a peak of interest is detected (typically by a UV detector), the chromatographic flow is temporarily halted while the analyte is inside the NMR flow cell. nih.govwiley.com This allows for extended signal acquisition, significantly improving the signal-to-noise ratio and enabling more time-consuming experiments such as two-dimensional (2D) NMR (e.g., COSY, HSQC), which are essential for complete structural confirmation. nih.gov The ability to stop the flow on specific peaks makes this mode highly efficient for detailed characterization of the main compound and its impurities. researchgate.net

LC-SPE-NMR (Solid-Phase Extraction) Mode : This is a highly advanced and flexible iteration of the technique. nih.gov Instead of flowing directly into the NMR, the peaks of interest are trapped online onto individual solid-phase extraction (SPE) cartridges. These cartridges can be dried and the trapped analytes are later eluted into the NMR probe using a suitable deuterated solvent. nih.gov This approach offers several key advantages: it decouples the LC separation from the NMR measurement, allowing the use of standard, non-deuterated and even protonated solvents for chromatography, which is cheaper and simplifies method development. nih.gov Furthermore, multiple injections of the same sample can be performed to trap the same peak on a single cartridge, effectively concentrating low-level analytes to a quantity sufficient for comprehensive NMR analysis. nih.govresearchgate.net This makes LC-SPE-NMR exceptionally well-suited for the analysis of trace impurities. news-medical.net

For the analysis of this compound, a stopped-flow or LC-SPE-NMR approach would be optimal. The methodology would allow for the separation of the main peak from any potential process impurities or degradation products. Subsequently, high-quality ¹H and ¹³C NMR spectra could be acquired for the principal peak to unequivocally confirm its identity by comparing the data with reference spectra or predicted values. Simultaneously, any detected impurity could be structurally characterized, providing crucial information for process optimization and quality control.

Below is a hypothetical set of parameters for an LC-NMR analysis of this compound.

Table 1: Illustrative LC-NMR Method Parameters for the Analysis of this compound

| Parameter Category | Specification | |

|---|---|---|

| Liquid Chromatography (LC) | Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 2.5 µm) |

| Mobile Phase A | D₂O with 0.1% Formic Acid-d | |

| Mobile Phase B | Acetonitrile-d₃ with 0.1% Formic Acid-d | |

| Gradient | 20% B to 95% B over 15 minutes | |

| Flow Rate | 0.2 mL/min | |

| Nuclear Magnetic Resonance (NMR) | Spectrometer | 600 MHz with Cryoprobe |

| Mode | Stopped-Flow or LC-SPE-NMR | |

| Solvent | Acetonitrile-d₃ / D₂O (or elution solvent for SPE) | |

| Solvent Suppression | WET (Watergate Excitation Technique) | |

| ¹H NMR Experiment | 1D ¹H (128 scans) | |

| 2D NMR Experiments | gCOSY, gHSQC (for structural confirmation) |

The identity of the main chromatographic peak as this compound would be confirmed by its NMR spectral data. The following table provides illustrative chemical shift data that would be expected from such an analysis.

Table 2: Illustrative NMR Data for Identity Confirmation of this compound in Acetonitrile-d₃

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H-NMR | H-3 (Furan ring) | ~ 7.55 | d (doublet) | ~ 3.8 |

| H-4 (Furan ring) | ~ 6.90 | d (doublet) | ~ 3.8 | |

| CH₂ (Methylene) | ~ 4.10 | s (singlet) | N/A | |

| ¹³C-NMR | C=O (Implicit, Nitrofuran C2) | ~ 155.0 | ||

| C-NO₂ (Nitrofuran C5) | ~ 152.5 | |||

| Furan (B31954) CH (C3, C4) | ~ 115.0, ~113.0 | |||

| CN (Nitrile) | ~ 116.0 | |||

| CH₂ (Methylene) | ~ 15.0 |

Future Directions and Emerging Research Perspectives for 2 5 Nitrofuran 2 Yl Acetonitrile

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of innovation and efficiency. For the compound 2-(5-Nitrofuran-2-yl)acetonitrile, a molecule possessing the characteristic electron-deficient nitrofuran scaffold and a reactive acetonitrile (B52724) functional group, the horizon for future research is broad and promising. The exploration of this compound is poised to benefit from cutting-edge advancements in synthetic chemistry, mechanistic understanding, computational modeling, materials science, and automated chemical manufacturing. These emerging research avenues are critical for unlocking the full potential of this compound and its derivatives in a variety of scientific and technological domains.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Nitrofuran-2-yl)acetonitrile, and which characterization techniques are most effective?

- Methodological Answer : Synthesis often involves coupling nitrofuran derivatives with acetonitrile precursors using acetonitrile as a solvent due to its polar aprotic properties, facilitating nucleophilic substitutions. Post-synthesis, characterization via NMR spectroscopy (for structural confirmation), HPLC (for purity assessment ≥95%), and mass spectrometry (for molecular weight validation) is critical. For example, acetonitrile-based solvent systems are frequently employed in similar nitrofuran syntheses (e.g., Tseng et al., 2015) .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under controlled temperatures (e.g., 4°C, 25°C, 40°C) and pH (acidic/neutral/alkaline buffers) using accelerated stability testing protocols . Monitor decomposition via UV-Vis spectroscopy (absorbance shifts at λ~300 nm for nitrofuran derivatives) and HPLC . Nitro groups are redox-active, so inert atmospheres (N₂) and light-protected storage are recommended to mitigate photodegradation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and fume hoods to avoid inhalation or dermal exposure. Acetonitrile-related compounds may release toxic fumes upon decomposition; ensure proper ventilation and avoid contact with strong oxidizers. Refer to MSDS guidelines for analogous nitrofuran derivatives (e.g., handling precautions for nitroaromatic compounds) .

Advanced Research Questions

Q. What mechanisms underpin the biological activity of this compound derivatives against microbial or cancer targets?

- Methodological Answer : The nitrofuran moiety undergoes enzymatic reduction (e.g., by nitroreductases), generating reactive intermediates that disrupt DNA/RNA synthesis or inhibit glutathione reductase (e.g., Plasmodium falciparum). Use enzymatic assays (e.g., NADPH oxidation rates) and reduction potential measurements (cyclic voltammetry) to correlate bioactivity with redox properties .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?